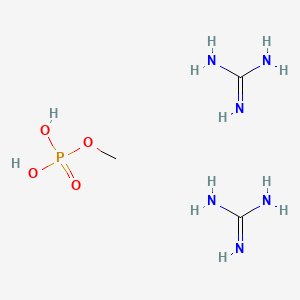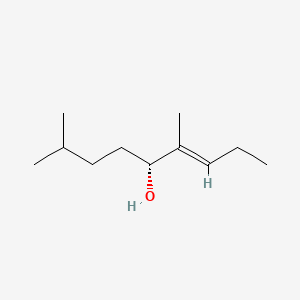
4,8-Dimethyl-3-nonen-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-3-nonen-5-ol is an organic compound with the molecular formula C11H22O It is a non-cyclic alcohol with a nonene backbone, characterized by the presence of two methyl groups at the 4th and 8th positions and a hydroxyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3-nonen-5-ol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 4,8-dimethyl-3-nonene. The reaction typically proceeds as follows:
Hydroboration: 4,8-Dimethyl-3-nonene is treated with borane (BH3) in tetrahydrofuran (THF) to form the organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursors.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4,8-Dimethyl-3-nonen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,8-Dimethyl-3-nonen-5-one.
Reduction: Formation of 4,8-Dimethyl-3-nonane.
Substitution: Formation of 4,8-Dimethyl-3-nonen-5-chloride or 4,8-Dimethyl-3-nonen-5-bromide.
科学的研究の応用
4,8-Dimethyl-3-nonen-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4,8-Dimethyl-3-nonen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethylnonan-2-one
- Geraniol (3,7-Dimethyl-2,6-octadien-1-ol)
- Citronellol (3,7-Dimethyl-2-octen-1-ol)
Uniqueness
4,8-Dimethyl-3-nonen-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
74499-57-3 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
(E,5R)-4,8-dimethylnon-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1 |
InChIキー |
SOVKQCIFRGQAEQ-CDCCAWJDSA-N |
異性体SMILES |
CC/C=C(\C)/[C@@H](CCC(C)C)O |
正規SMILES |
CCC=C(C)C(CCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


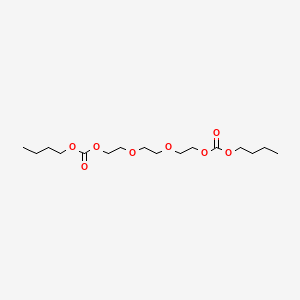
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
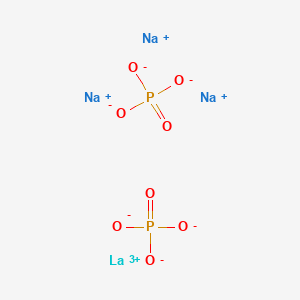
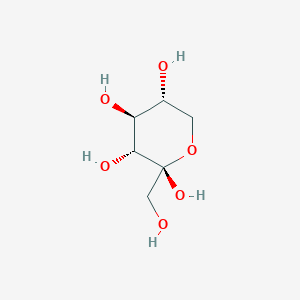
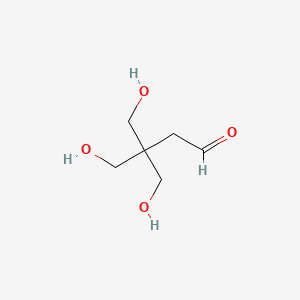
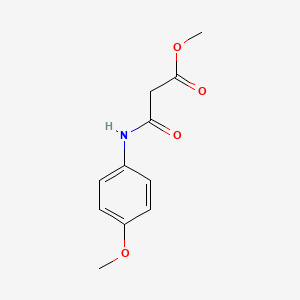

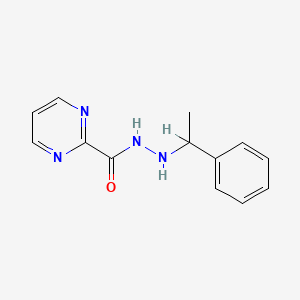
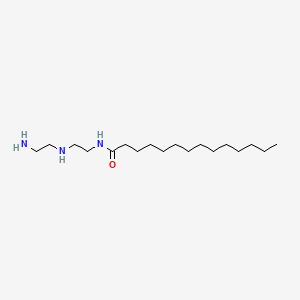
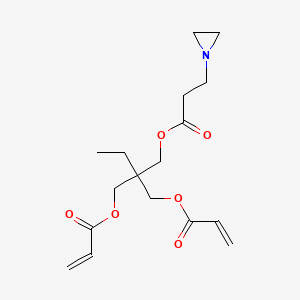
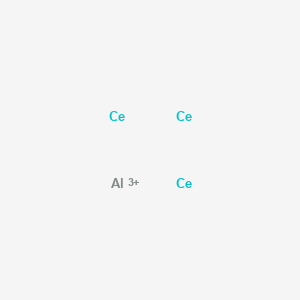
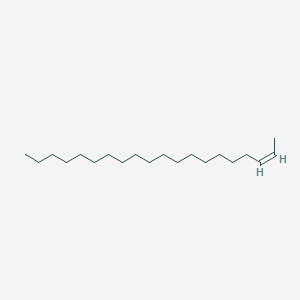
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
